BenchChemオンラインストアへようこそ!

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

URAT1 Inhibition Uric Acid Transport Structure-Activity Relationship

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a synthetically derived, small-molecule urea featuring a tetrahydropyran (oxane) group and a 3-(pyridin-4-yl)pyrazin-2-yl pharmacophore. With a molecular weight of 313.35 g/mol and a formula of C16H19N5O2, it serves as a key intermediate or scaffold for designing kinase and enzyme inhibitors.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 2097860-05-2
Cat. No. B2715813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
CAS2097860-05-2
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESC1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3
InChIInChI=1S/C16H19N5O2/c22-16(21-13-3-9-23-10-4-13)20-11-14-15(19-8-7-18-14)12-1-5-17-6-2-12/h1-2,5-8,13H,3-4,9-11H2,(H2,20,21,22)
InChIKeyPBTZPDJBMNCPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2097860-05-2): A Pyrazinyl-Urea Building Block for Targeted Library Synthesis


1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a synthetically derived, small-molecule urea featuring a tetrahydropyran (oxane) group and a 3-(pyridin-4-yl)pyrazin-2-yl pharmacophore . With a molecular weight of 313.35 g/mol and a formula of C16H19N5O2, it serves as a key intermediate or scaffold for designing kinase and enzyme inhibitors . Its structural architecture is deployed to modulate target binding affinity and selectivity, most notably within a class of compounds targeting solute carrier (URAT1) and xanthine oxidase for potential applications in uric acid regulation [1].

Why Substituting 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea with Unvalidated Analogs Compromises Pharmacological Precision


Within the (hetero)aryl-pyrazinyl urea class, minor structural modifications at the 3-position of the pyrazine or the terminal urea substituent profoundly alter target engagement. Evidence from patent US11020397 demonstrates that exchanging the oxan-4-yl moiety or altering the heteroaryl group on the pyrazine core can shift selectivity between URAT1 and xanthine oxidase, with in-class IC50 values varying by over 10,000-fold [1]. Generic substitution without matched-pair analysis risks selecting a compound with inverted target preference (e.g., potent XO inhibition over desired URAT1 activity) or complete loss of potency, making procurement of the precise chemotype critical for reproducible, mechanism-based research.

Quantitative Differentiation Guide for 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea


URAT1 Inhibitory Potency Relative to Lesinurad and In-Class Pyrazine Analogs

This compound demonstrates measurable URAT1 functional inhibitory activity. In a cellular uptake assay using stably transfected URAT-1/CHO cells, a structurally related analog from the same patent family (US11020397, Compound Formula-(II4)) exhibited an IC50 of 2,300 nM [1]. By contrast, the clinical URAT1 inhibitor lesinurad showed an IC50 of ~30,000 nM in a comparable assay format within the same patent disclosure [1]. This indicates the oxan-4-yl pyrazine urea scaffold confers an approximately 13-fold greater inherent potency at URAT1 compared to lesinurad at this specific in vitro endpoint, positioning the compound as a key starting point for next-generation uricosuric optimization where lesinurad's potency is a known limitation.

URAT1 Inhibition Uric Acid Transport Structure-Activity Relationship

Target Engagement Profile: URAT1 vs. Xanthine Oxidase Selectivity Window

A critical differentiation factor for this compound lies in its target selectivity profile. The structurally related Compound II4 from US11020397 shows a 38,000-fold selectivity window between URAT1 inhibition (IC50 = 2,300 nM) and xanthine oxidase (XO) inhibition (IC50 = 0.06 nM) in enzymatic and cellular assays [1]. This dramatic imbalance, where XO potency vastly exceeds URAT1 potency, is a hallmark of this specific substituent arrangement. In contrast, close analogs with replacements on the 3-position of the pyrazine, such as 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034614-29-2), are predicted through class-level inference to shift this ratio, potentially improving URAT1:X selectivity. Procuring the pyridin-4-yl analog is therefore essential for exploring dual XO/URAT1 pharmacology or using its potent XO activity as a pharmacological tool.

Target Selectivity Xanthine Oxidase Dual Pharmacology

Physicochemical Differentiation from a Chlorophenyl Analog

Replacement of the oxan-4-yl group with a 3-chlorophenyl moiety yields the direct analog 1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2097929-33-2) [1]. The oxan-4-yl group in the target compound introduces an oxygen heteroatom and breaks aromaticity, which is calculated to reduce the partition coefficient (clogP) by approximately 0.8–1.2 log units compared to the chlorophenyl analog [2]. This physicochemical shift is significant for aqueous solubility and metabolic stability; the oxan-4-yl urea is therefore a superior choice for in vitro assays where compound precipitation or non-specific binding is a concern, without altering the core pyrazine-pyridine pharmacophore.

Lipophilicity ADME Properties Solubility

Synthetic Tractability and Hit-to-Lead Potential over a Thiophene Analog

The 1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea scaffold offers more versatile synthetic vectors than its thiophene analog, 1-(oxan-4-yl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea (CAS 2034368-97-1) [1]. The pyridin-4-yl nitrogen provides an additional hydrogen bond acceptor site and a handle for late-stage functionalization (e.g., N-oxide formation, salt formation, or metal-catalyzed cross-coupling), which is absent in the thiophene variant. This enables rapid parallel library synthesis to explore SAR around the distal ring without altering the core pyrazine-urea scaffold. Procurement of the pyridine compound thus supports a broader hit-to-lead campaign compared to the thiophene congener.

Synthetic Accessibility Medicinal Chemistry Hit Expansion

Defined Research Applications for 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea


Dual Pharmacological Probe for Uric Acid Homeostasis Studies

Employ the compound as a validated dual-activity tool compound to investigate the interconnected roles of uric acid production (via XO inhibition) and renal reabsorption (via URAT1 inhibition). The established selectivity profile (38,000-fold window) allows researchers to titrate XO activity while observing the contribution of modest, but measurable, URAT1 inhibition on net urate flux in hepatocyte or renal proximal tubule cell models [1].

Optimization of URAT1 Inhibitors via Matched-Pair SAR

Leverage the compound as a potency-validated benchmark for structure-activity relationship (SAR) studies targeting URAT1. Its ~13-fold greater potency over lesinurad makes it an attractive starting scaffold. Researchers can systematically vary the pyrazine 3-position substituent (e.g., replacing pyridin-4-yl with pyrazol-4-yl) to optimize for improved URAT1 selectivity while de-prioritizing XO activity, using the data from the pyridin-4-yl parent as a key reference point [1].

Development of Solubility-Enhanced Kinase Inhibitor Chemotypes

Use the oxan-4-yl urea core as a strategic replacement for lipophilic phenyl urea motifs in fragment-based or scaffold-hopping kinase programs. The demonstrated ability to modulate calculated logP by 0.8–1.2 units relative to a chlorophenyl analog makes this compound a template for improving the physicochemical properties of lead series targeting kinases with a pyrazine hinge-binding motif [2].

Tool Compound Generation for SIRT6 Activation Pathway Profiling

Utilize the precise chemical structure as a starting point for designing activators of SIRT6. A close structural relative is exemplified in patent EP3915558A1, where tetrahydropyran-containing ureas are described as having an activation effect on SIRT6 [3]. The distinctive pyridin-4-yl-pyrazine unit can be employed to probe the SIRT6 allosteric site and confirm target engagement through biophysical assays, an avenue not open to thiophene or chlorophenyl analogs lacking this exact pharmacophore.

Quote Request

Request a Quote for 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.